molecular formula C22H34N2O6S3 B1669973 2,4-Dioxa-11,12,17-trithia-7-azaoctadecanoic acid, 14-amino-3-methyl-5,8-dioxo-9-(phenylmethyl)-, ethyl ester, (9S,14S)- CAS No. 935481-06-4

2,4-Dioxa-11,12,17-trithia-7-azaoctadecanoic acid, 14-amino-3-methyl-5,8-dioxo-9-(phenylmethyl)-, ethyl ester, (9S,14S)-

Cat. No.: B1669973
CAS No.: 935481-06-4
M. Wt: 518.7 g/mol
InChI Key: BJCNUZJDFWFVBY-VITQDTLGSA-N
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Description

PL37 is a synthetic organic compound known for its dual inhibitory action on neprilysin (neutral endopeptidase) and aminopeptidase N. These enzymes are responsible for the degradation of enkephalins, which are endogenous peptides that play a crucial role in pain modulation. By inhibiting these enzymes, PL37 increases the concentration of enkephalins, providing a novel mechanism for pain control .

Preparation Methods

Chemical Reactions Analysis

PL37 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing groups in the compound.

    Reduction: This reaction can break disulfide bonds, altering the compound’s structure and activity.

    Substitution: This reaction can introduce different functional groups, potentially enhancing or reducing its inhibitory activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

PL37 exerts its effects by inhibiting neprilysin and aminopeptidase N, enzymes that degrade enkephalins. By preventing the breakdown of these peptides, PL37 increases their concentration at pain sites, enhancing their analgesic effects. This mechanism provides a targeted approach to pain management, potentially reducing the need for opioid analgesics and their associated side effects .

Comparison with Similar Compounds

PL37 is unique due to its dual inhibitory action on both neprilysin and aminopeptidase N. Similar compounds include:

Properties

CAS No.

935481-06-4

Molecular Formula

C22H34N2O6S3

Molecular Weight

518.7 g/mol

IUPAC Name

1-ethoxycarbonyloxyethyl 2-[[(2S)-2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]acetate

InChI

InChI=1S/C22H34N2O6S3/c1-4-28-22(27)30-16(2)29-20(25)13-24-21(26)18(12-17-8-6-5-7-9-17)14-32-33-15-19(23)10-11-31-3/h5-9,16,18-19H,4,10-15,23H2,1-3H3,(H,24,26)/t16?,18-,19+/m1/s1

InChI Key

BJCNUZJDFWFVBY-VITQDTLGSA-N

SMILES

CCOC(=O)OC(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)CSSCC(CCSC)N

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)CSSC[C@H](CCSC)N

Canonical SMILES

CCOC(=O)OC(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)CSSCC(CCSC)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Debio-0827;  PL-37;  Debio0827;  PL37;  Debio 0827;  PL 37

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dioxa-11,12,17-trithia-7-azaoctadecanoic acid, 14-amino-3-methyl-5,8-dioxo-9-(phenylmethyl)-, ethyl ester, (9S,14S)-
Reactant of Route 2
Reactant of Route 2
2,4-Dioxa-11,12,17-trithia-7-azaoctadecanoic acid, 14-amino-3-methyl-5,8-dioxo-9-(phenylmethyl)-, ethyl ester, (9S,14S)-
Reactant of Route 3
Reactant of Route 3
2,4-Dioxa-11,12,17-trithia-7-azaoctadecanoic acid, 14-amino-3-methyl-5,8-dioxo-9-(phenylmethyl)-, ethyl ester, (9S,14S)-
Reactant of Route 4
Reactant of Route 4
2,4-Dioxa-11,12,17-trithia-7-azaoctadecanoic acid, 14-amino-3-methyl-5,8-dioxo-9-(phenylmethyl)-, ethyl ester, (9S,14S)-
Reactant of Route 5
2,4-Dioxa-11,12,17-trithia-7-azaoctadecanoic acid, 14-amino-3-methyl-5,8-dioxo-9-(phenylmethyl)-, ethyl ester, (9S,14S)-
Reactant of Route 6
Reactant of Route 6
2,4-Dioxa-11,12,17-trithia-7-azaoctadecanoic acid, 14-amino-3-methyl-5,8-dioxo-9-(phenylmethyl)-, ethyl ester, (9S,14S)-

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